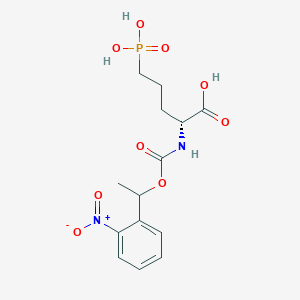

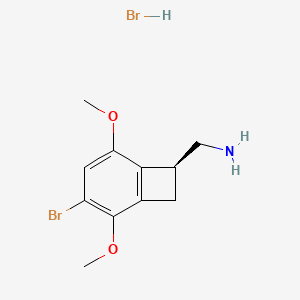

NPEC-caged-D-AP5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-AP5 caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group. NMDA receptor antagonist.

Applications De Recherche Scientifique

Neurophysiology Research

NPEC-caged-D-AP5 is a caged compound used extensively in neurophysiology research. It acts as an NMDA receptor antagonist when uncaged, which is crucial for studying synaptic transmission and plasticity. The ability to rapidly uncage D-AP5 with light allows researchers to precisely control the timing of NMDA receptor inhibition, which is essential for dissecting the roles of these receptors in neuronal communication and network dynamics .

Synaptic Plasticity Studies

This compound is pivotal in the study of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). By selectively blocking NMDA receptors at specific synapses using light, scientists can investigate the mechanisms underlying these forms of plasticity. This is particularly important for understanding memory formation and learning processes in the brain .

Developmental Neuroscience

In developmental neuroscience, NPEC-caged-D-AP5 helps elucidate the role of NMDA receptors in the development of neural circuits. Researchers can temporally control receptor activity to study how neuronal activity influences the growth and refinement of synapses during critical periods of development .

Neuropharmacology

NPEC-caged-D-AP5 serves as a tool for neuropharmacological studies, allowing for the assessment of the therapeutic potential of NMDA receptor modulators. These studies are significant for developing treatments for neurological disorders such as epilepsy, Alzheimer’s disease, and schizophrenia, where NMDA receptor dysfunction is implicated .

Computational Modeling

The precise control over NMDA receptor activity provided by NPEC-caged-D-AP5 is also beneficial for computational models of neural networks. By integrating experimental data with simulations, researchers can better understand how NMDA receptor dynamics contribute to the computational properties of neurons and networks .

Optogenetics and Photopharmacology

Lastly, NPEC-caged-D-AP5 is an important agent in the fields of optogenetics and photopharmacology. It allows for the optical control of neuronal activity, enabling the dissection of neural circuit function with high spatial and temporal resolution. This has broad applications in mapping brain function and understanding the basis of behaviors .

Mécanisme D'action

Target of Action

NPEC-caged-D-AP5 primarily targets the NMDA receptors . These receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function .

Mode of Action

NPEC-caged-D-AP5 is a caged version of D-AP5 . It is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . As an antagonist of the NMDA receptor, it inhibits the activity of these receptors .

Biochemical Pathways

The NMDA receptor, which NPEC-caged-D-AP5 targets, is crucial in the induction of associative long-term potentiation in the hippocampal area CA1 . This suggests that NPEC-caged-D-AP5 may affect the biochemical pathways involved in synaptic plasticity and memory function.

Pharmacokinetics

It is known to be soluble to 100 mm in water and to 100 mm in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of NPEC-caged-D-AP5 results in the blockade of NMDA receptor activation . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity and memory function .

Propriétés

IUPAC Name |

(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEANJAZNZWLHC-HCCKASOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NPEC-caged-D-AP5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)